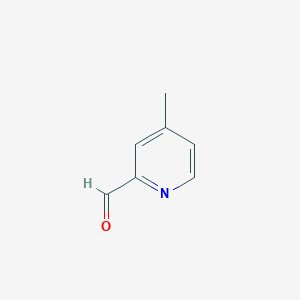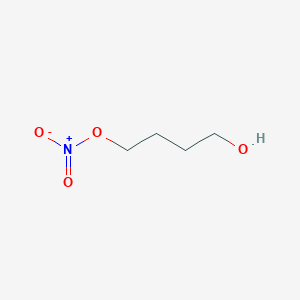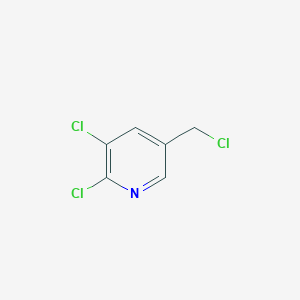
2,3-Dichloro-5-(chloromethyl)pyridine
Übersicht
Beschreibung
2,3-Dichloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-(chloromethyl)pyridine has been reported in several studies . It is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing this compound have been reported .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-(chloromethyl)pyridine is C6H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 .Chemical Reactions Analysis
2,3-Dichloro-5-(chloromethyl)pyridine is used as a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-5-(chloromethyl)pyridine include a density of 1.5±0.1 g/cm3, a boiling point of 273.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol, and the flash point is 145.3±11.5 °C .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Summary of Application : 2,3-Dichloro-5-(chloromethyl)pyridine is used as a key structural motif in active agrochemical ingredients . It’s used as a chemical intermediate for the synthesis of several crop-protection products .
- Methods of Application : The major use of its derivatives is in the protection of crops from pests . Among its derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Results or Outcomes : More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Summary of Application : 2,3-Dichloro-5-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Herbicide Manufacturing
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide .
- Methods of Application : Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported . Palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has also been reported .
Synthesis of Neonicotinoid Compounds
- Summary of Application : 2-Chloro-5-chloromethylpyridine is used for the synthesis of new neonicotinoid compounds . These compounds have insecticidal activity .
- Methods of Application : It is used as a raw material in the production of pesticide products such as imidacloprid and acetamiprid .
Synthesis of Fluazinam and Fluopicolide
- Summary of Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is an important organic intermediate for the agrochemical industry, particularly for use in the synthesis of fluazinam and fluopicolide .
- Methods of Application : DCTF is also used in the synthesis of other pesticidal active pyridine compounds .
Synthesis of Fluorinated Organic Chemicals
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 2,3-Dichloro-5-(chloromethyl)pyridine, are important ingredients for the development of fluorinated organic chemicals .
- Methods of Application : The synthesis of TFMP intermediates generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The development of fluorinated organic chemicals has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Safety And Hazards
The safety information for 2,3-Dichloro-5-(chloromethyl)pyridine includes hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P501, P260, P264, P280, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, and P405 .
Eigenschaften
IUPAC Name |
2,3-dichloro-5-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCSQVBPRZIYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436438 | |
| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(chloromethyl)pyridine | |
CAS RN |
54127-31-0 | |
| Record name | 2,3-Dichloro-5-(chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54127-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-5-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

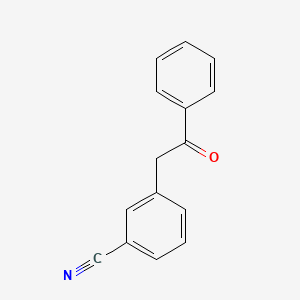
![3-Phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1311722.png)

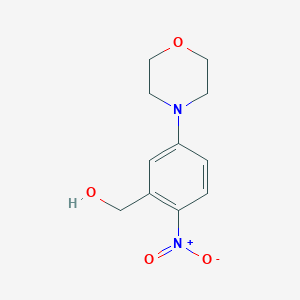
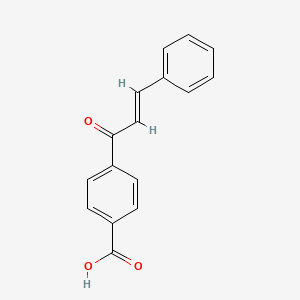

![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
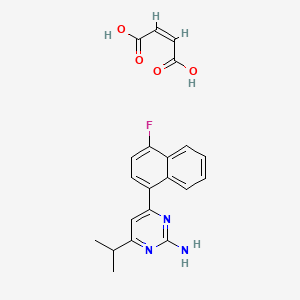
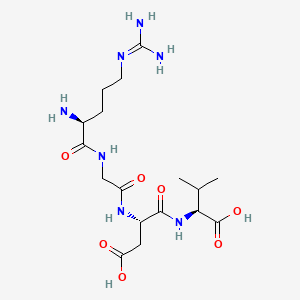

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
